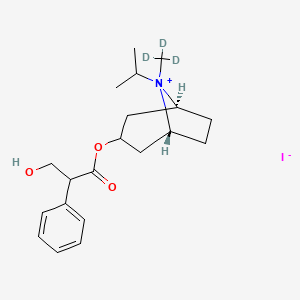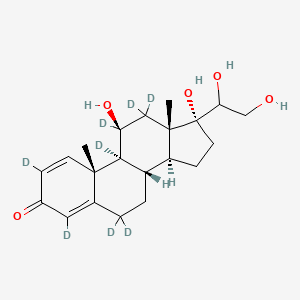
20-Hydroxy Prednisolone-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Hydroxy Prednisolone-d8 is a deuterated derivative of 20-Hydroxy Prednisolone, a synthetic corticosteroid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of corticosteroids. The deuterium atoms in this compound make it a valuable tool for tracing and quantifying the compound in biological systems using mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20-Hydroxy Prednisolone-d8 involves the microbial transformation of prednisolone. Streptomyces roseochromogenes TS79 is used to hydroxylate prednisolone to produce 20-Hydroxy Prednisolone . The reaction parameters are optimized to achieve maximum conversion, with 7.5 mg/ml prednisolone dissolved in dimethyl sulfoxide (DMSO) and added to a 24-hour pre-culture fermentation containing 0.05% magnesium sulfate (MgSO4). The incubation is carried out for 24 hours, resulting in a 95.1% conversion rate .
Industrial Production Methods
Industrial production of this compound follows similar microbial transformation processes. The use of optimized fermentation conditions ensures high yield and purity of the compound, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
20-Hydroxy Prednisolone-d8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 20th position can be oxidized to form ketones.
Reduction: The carbonyl groups in the steroid nucleus can be reduced to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, which are valuable intermediates in the synthesis of other corticosteroids .
Applications De Recherche Scientifique
20-Hydroxy Prednisolone-d8 is widely used in scientific research for:
Pharmacokinetics and Metabolism Studies: The deuterium atoms allow for precise tracing and quantification in biological systems using mass spectrometry.
Drug Development: It serves as a reference compound in the development of new corticosteroid drugs.
Biological Research: Used to study the effects of corticosteroids on various biological pathways and processes.
Industrial Applications: Employed in the synthesis of other corticosteroid derivatives for pharmaceutical use.
Mécanisme D'action
20-Hydroxy Prednisolone-d8 exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound’s anti-inflammatory and immunosuppressive effects are mediated through these molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: A synthetic corticosteroid with similar anti-inflammatory properties.
Methylprednisolone: Another corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Deflazacort: A methyloxazoline derivative of prednisolone with a less concerning side effect profile.
Uniqueness
20-Hydroxy Prednisolone-d8 is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracing in pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C21H30O5 |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17?,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,16D,18D |
Clé InChI |
LCOVYWIXMAJCDS-LDOCUAHGSA-N |
SMILES isomérique |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(CO)O)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C |
SMILES canonique |
CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
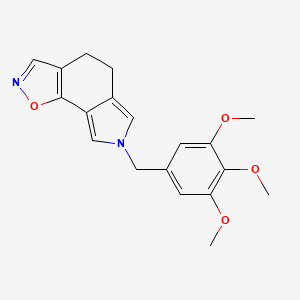
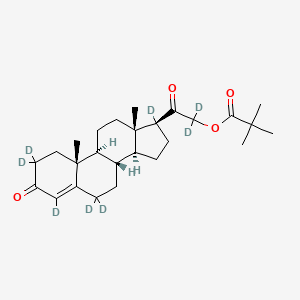
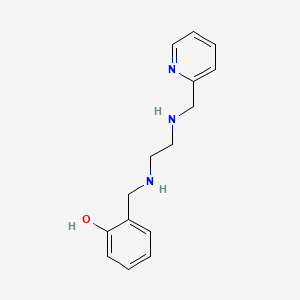
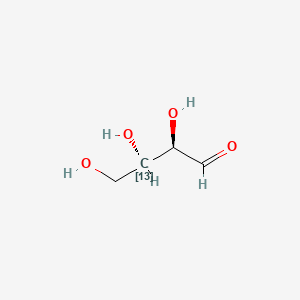
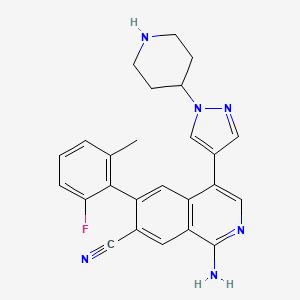

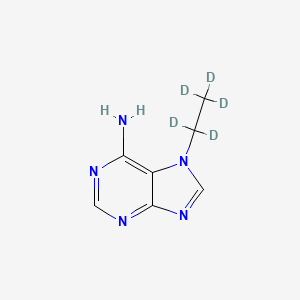

![methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)
